

molecular formula of Ald-Ph-amido-PEG1-C2-Pfp ester

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Compound of Interest

Compound Name: Ald-Ph-amido-PEG1-C2-Pfp ester

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Technical Guide: Ald-Ph-amido-PEG1-C2-Pfp Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ald-Ph-amido-PEG1-C2-Pfp ester**, a non-cleavable linker utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker plays a crucial role in the stability, efficacy, and overall performance of the ADC.

Core Molecular Data

The fundamental properties of **Ald-Ph-amido-PEG1-C2-Pfp ester** are summarized below.

Property	Value
Molecular Formula	C ₁₉ H ₁₄ F ₅ NO ₅
Molecular Weight	431.32 g/mol
CAS Number	2101206-67-9
Purity	>96%

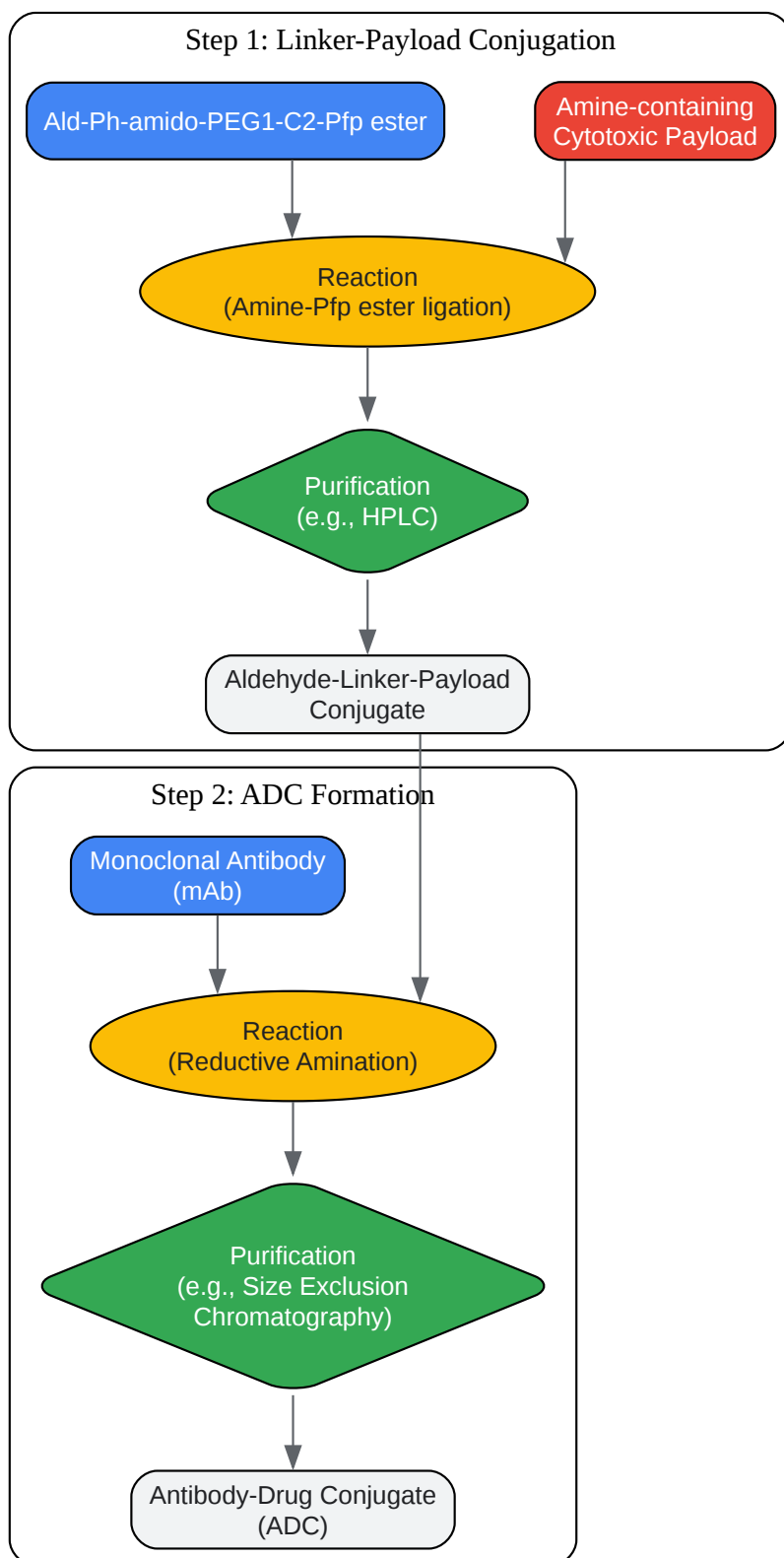
Role in Antibody-Drug Conjugates

Ald-Ph-amido-PEG1-C2-Pfp ester serves as a non-cleavable linker in the synthesis of ADCs. [1][2] This means that the linker, and the attached drug, remain covalently bound to the antibody after internalization into the target cell. The cytotoxic payload is released through the degradation of the antibody backbone within the lysosome. This approach offers high stability in circulation, minimizing premature drug release and off-target toxicity.

The pentafluorophenyl (Pfp) ester group is a reactive moiety that facilitates the conjugation of the linker to an amine-containing molecule, often the cytotoxic payload. The aldehyde group on the phenyl ring can be used for subsequent conjugation to the antibody, typically through reaction with lysine residues. The single polyethylene glycol (PEG) unit enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

General Experimental Workflow for ADC Synthesis

While a specific, detailed protocol for **Ald-Ph-amido-PEG1-C2-Pfp ester** is not publicly available, a general workflow for the synthesis of an ADC using a similar heterobifunctional linker can be outlined. This process involves two main stages: linker-payload conjugation and antibody-linker-payload conjugation.

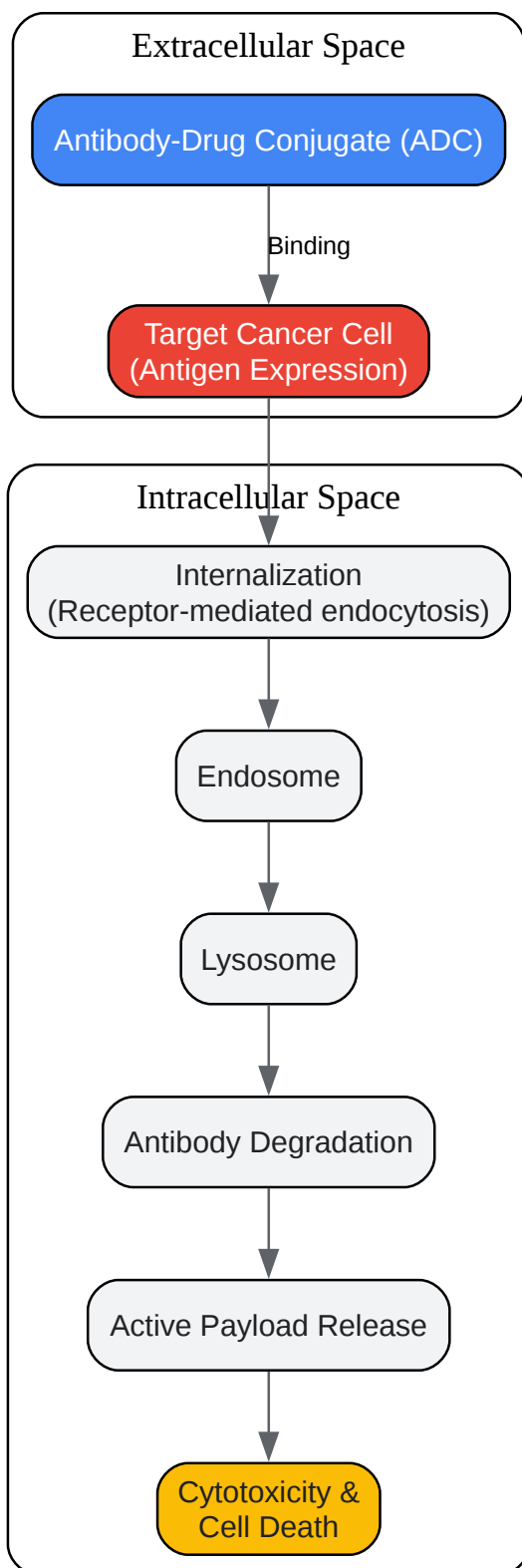


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General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conceptual Signaling Pathway of an ADC

The following diagram illustrates the generalized mechanism of action for an ADC utilizing a non-cleavable linker.



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Generalized mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

Detailed experimental protocols for the use of **Ald-Ph-amido-PEG1-C2-Pfp ester** are typically developed and optimized by individual research groups and are often proprietary. However, the following provides a generalized methodology for the key steps illustrated in the workflow diagram.

1. Linker-Payload Conjugation:

- **Materials:** **Ald-Ph-amido-PEG1-C2-Pfp ester**, amine-containing cytotoxic payload, anhydrous aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), and a non-nucleophilic base (e.g., diisopropylethylamine).
- **Procedure:**
 - Dissolve the amine-containing payload and a slight molar excess of the non-nucleophilic base in the anhydrous solvent.
 - Add a solution of **Ald-Ph-amido-PEG1-C2-Pfp ester** (typically 1.0-1.2 molar equivalents) to the payload solution.
 - Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (e.g., 2-24 hours), monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
 - Upon completion, the aldehyde-linker-payload conjugate is purified from unreacted starting materials and byproducts using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
 - The purified conjugate is characterized by mass spectrometry and NMR to confirm its identity and purity.

2. Antibody-Linker-Payload Conjugation (Reductive Amination):

- **Materials:** Purified monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), the purified aldehyde-linker-payload conjugate, and a reducing agent (e.g., sodium cyanoborohydride).

- Procedure:
 - The antibody may require partial reduction of interchain disulfide bonds to expose reactive lysine residues, although this is not always necessary.
 - The aldehyde-linker-payload conjugate is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
 - The reaction mixture is incubated at a controlled temperature (e.g., 4-25°C) for a defined period (e.g., 12-48 hours).
 - A reducing agent is then added to the mixture to reduce the initially formed Schiff base to a stable secondary amine bond.
 - The resulting ADC is purified from unconjugated linker-payload and excess reagents using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
 - The purified ADC is characterized to determine the DAR, aggregation levels, and binding affinity to its target antigen.

Disclaimer: These are generalized protocols and should be adapted and optimized for specific antibodies, payloads, and research objectives. All work should be conducted in a suitable laboratory environment with appropriate safety precautions. Products are for research use only.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ald-Ph-amido-PEG1-C2-Pfp ester - Immunomart [immunomart.com]
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